[(1-Ethylpyrrolidin-2-yl)methyl](2-methylpentan-3-yl)amine
CAS No.:
Cat. No.: VC17788520
Molecular Formula: C13H28N2
Molecular Weight: 212.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H28N2 |
|---|---|
| Molecular Weight | 212.37 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpentan-3-amine |
| Standard InChI | InChI=1S/C13H28N2/c1-5-13(11(3)4)14-10-12-8-7-9-15(12)6-2/h11-14H,5-10H2,1-4H3 |
| Standard InChI Key | BCZRSVBWTKKRAV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(C)C)NCC1CCCN1CC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (1-Ethylpyrrolidin-2-yl)methylamine, reflects its branched aliphatic and heterocyclic components. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) is substituted at the 1-position with an ethyl group and at the 2-position with a methylpentan-3-ylamine chain. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.37 g/mol |
| CAS Number | 1216097-32-3 |
| Purity | ≥95% (typical commercial grade) |
The stereochemistry of the pyrrolidine ring and the branching in the pentanamine chain introduce significant steric hindrance, influencing reactivity and interaction with biological targets.
Synthesis and Optimization
Reaction Pathways
The synthesis typically proceeds via alkylation of 1-ethylpyrrolidine with a halogenated 2-methylpentan-3-yl derivative. A representative protocol involves:
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Alkylation: Reacting 1-ethylpyrrolidine with 3-bromo-2-methylpentane in tetrahydrofuran (THF) under reflux, using sodium hydride as a base.
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Purification: Isolation via column chromatography or recrystallization from ethanol/water mixtures.
Key challenges include minimizing side reactions (e.g., over-alkylation) and managing the steric bulk of the 2-methylpentan-3-yl group, which reduces nucleophilicity at the nitrogen center.
Process Parameters
Optimized conditions for high yield (>70%) and purity involve:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C |
| Base | Sodium hydride (NaH) |
| Reaction Time | 12–24 hours |
The use of polar aprotic solvents like THF enhances reactant solubility, while controlled heating ensures complete conversion without decomposition.
Physicochemical Properties and Reactivity
Reactivity Profile
As a tertiary amine, (1-Ethylpyrrolidin-2-yl)methylamine participates in:
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Protonation: Forms water-soluble salts with acids (e.g., hydrochlorides).
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Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
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Coordination Chemistry: Binds to transition metals via the lone pair on nitrogen, useful in catalysis.
Steric hindrance from the 2-methylpentan-3-yl group limits its utility in reactions requiring planar transition states, such as SN2 mechanisms.
Applications in Scientific Research
Medicinal Chemistry
Though direct pharmacological data are scarce, structurally similar pyrrolidine derivatives exhibit:
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Receptor Modulation: Affinity for serotonin (5-HT) and dopamine receptors, relevant to migraine and Parkinson’s disease therapies .
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Blood-Brain Barrier Penetration: Enhanced by the lipophilic pentanamine chain, a desirable trait for central nervous system (CNS) drugs.
Organic Synthesis
The compound serves as a precursor in the synthesis of:
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Chiral Ligands: For asymmetric catalysis in C-C bond-forming reactions.
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Ionic Liquids: Quaternary ammonium salts derived from it show potential as green solvents.
Research Gaps and Future Directions
Pharmacokinetic Studies
Critical unknowns include:
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Metabolic Pathways: Cytochrome P450 enzyme interactions.
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Bioavailability: Impact of the compound’s logP (estimated ~2.5) on absorption and distribution.
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